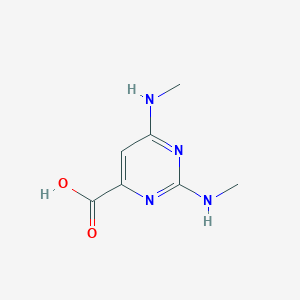
2-((4,6-Dichloropyrimidin-2-yl)thio)ethyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((4,6-Dichloropyrimidin-2-yl)thio)ethyl acetate is an organic compound with the molecular formula C8H8Cl2N2O2S It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4,6-Dichloropyrimidin-2-yl)thio)ethyl acetate typically involves the reaction of 4,6-dichloropyrimidine with thioethanol in the presence of a base. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the reaction conditions can be optimized to minimize the formation of by-products and reduce the overall cost of production .
Análisis De Reacciones Químicas
Types of Reactions
2-((4,6-Dichloropyrimidin-2-yl)thio)ethyl acetate undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyrimidine ring can be substituted with other nucleophiles, such as amines or alkoxides.
Oxidation and Reduction Reactions: The thioether group can be oxidized to a sulfoxide or sulfone, and the acetate group can undergo hydrolysis to form the corresponding alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alkoxides, and other nucleophiles.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Major Products Formed
Substitution Reactions: Products include various substituted pyrimidines depending on the nucleophile used.
Oxidation Reactions: Products include sulfoxides and sulfones.
Aplicaciones Científicas De Investigación
2-((4,6-Dichloropyrimidin-2-yl)thio)ethyl acetate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-((4,6-Dichloropyrimidin-2-yl)thio)ethyl acetate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 2-(4,6-dichloropyrimidin-2-yl)acetate: Similar structure but lacks the thioether group.
Methyl 2-(4,6-dichloropyrimidin-5-yl)acetate: Similar structure but with a different substitution pattern on the pyrimidine ring.
Uniqueness
2-((4,6-Dichloropyrimidin-2-yl)thio)ethyl acetate is unique due to the presence of both the thioether and acetate groups, which confer distinct chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C8H8Cl2N2O2S |
|---|---|
Peso molecular |
267.13 g/mol |
Nombre IUPAC |
2-(4,6-dichloropyrimidin-2-yl)sulfanylethyl acetate |
InChI |
InChI=1S/C8H8Cl2N2O2S/c1-5(13)14-2-3-15-8-11-6(9)4-7(10)12-8/h4H,2-3H2,1H3 |
Clave InChI |
VRKIBUUGFPNGFM-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OCCSC1=NC(=CC(=N1)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


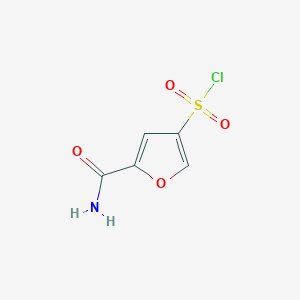
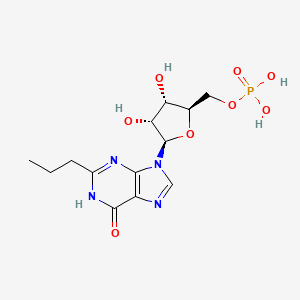

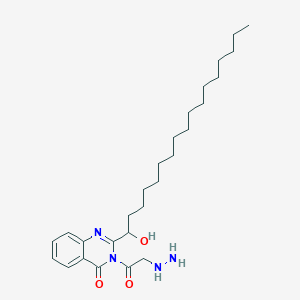
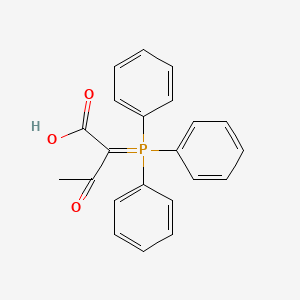
![(E)-N-[3-(4,6-Dichloropyrimidin-2-yl)phenyl]-1-phenylmethanimine](/img/structure/B12921555.png)
![2-Butoxy-N-[2-(4-sulfamoylphenyl)ethyl]quinoline-3-carboxamide](/img/structure/B12921558.png)
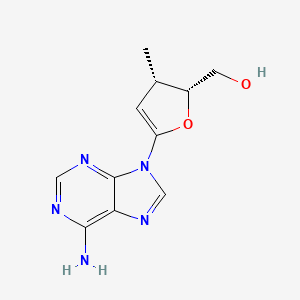
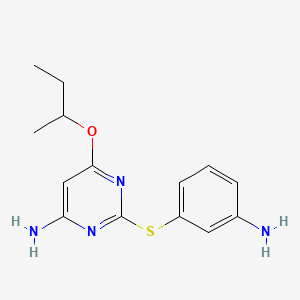
![N-(Cyclohexylmethyl)-N-[(3,4-dichlorophenyl)methyl]pyrrolidin-3-amine](/img/structure/B12921569.png)
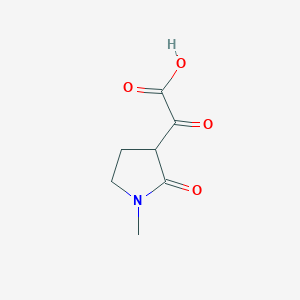
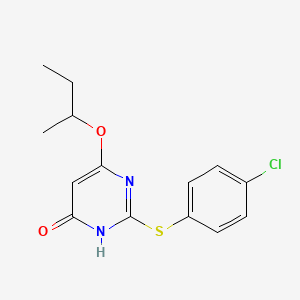
![3-(4-Fluorophenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B12921589.png)
